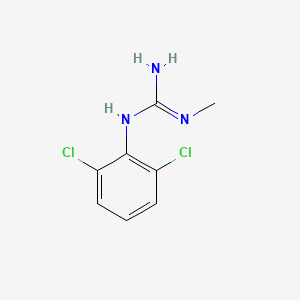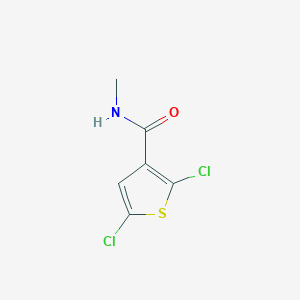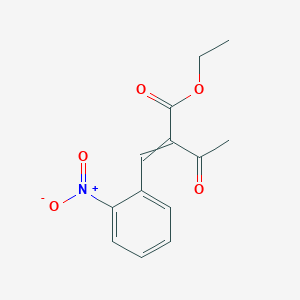
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE is an organic compound with the molecular formula C13H13NO5. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to an acetoacetate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl acetoacetate with o-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation .
Industrial Production Methods
On an industrial scale, the synthesis of ethyl 2-(o-nitrobenzylidene)acetoacetate follows similar principles but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Condensation: It can participate in further condensation reactions to form more complex molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong bases.
Condensation: L-proline or other organic catalysts in solvents like ethanol or water.
Major Products Formed
Reduction: Ethyl 2-(o-aminobenzylidene)acetoacetate.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Condensation: Complex organic molecules with extended conjugation or ring structures.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(o-nitrobenzylidene)acetoacetate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The ester group can be hydrolyzed to form carboxylic acids, which are key intermediates in many synthetic pathways. The compound’s reactivity is largely due to the presence of the electron-withdrawing nitro group and the electron-donating ester group, which create a highly reactive intermediate .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE can be compared with similar compounds such as:
Methyl 2-(o-nitrobenzylidene)acetoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(m-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the meta position instead of the ortho position.
Ethyl 2-(p-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the para position instead of the ortho position.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications. This compound is unique due to the ortho position of the nitro group, which influences its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C13H13NO5 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
ethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO5/c1-3-19-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14(17)18/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
JXQPUNCQHPYSAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


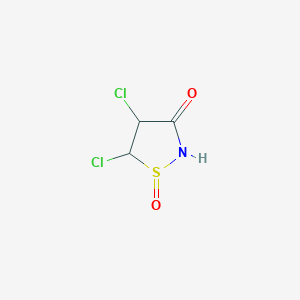

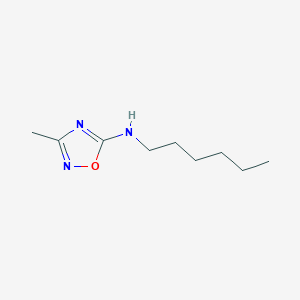
![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)
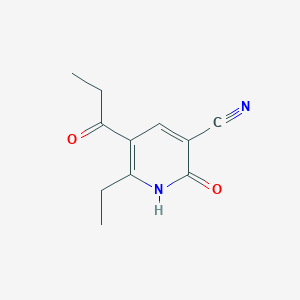
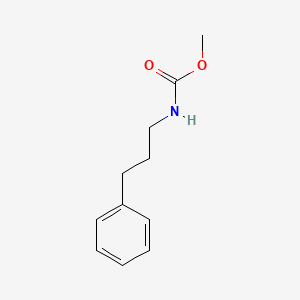
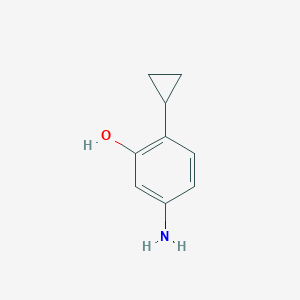
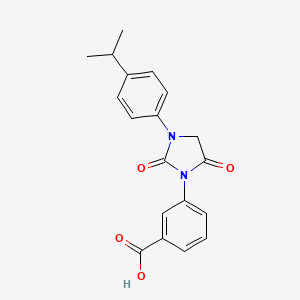
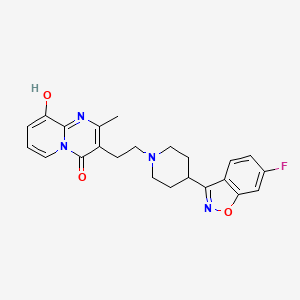
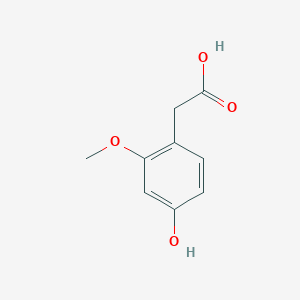
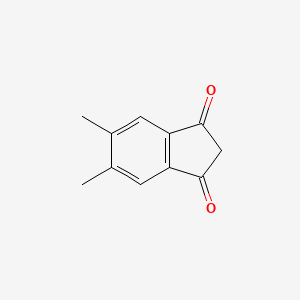
![2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine](/img/structure/B8646782.png)
